3-(3-Ethylphenyl)pyrrolidine hydrochloride
Description
3-(3-Ethylphenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
3-(3-ethylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-2-10-4-3-5-11(8-10)12-6-7-13-9-12;/h3-5,8,12-13H,2,6-7,9H2,1H3;1H |
InChI Key |
PLPMOPBMUAKHJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C2CCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylphenyl)pyrrolidine hydrochloride typically involves the reaction of 3-ethylbenzaldehyde with pyrrolidine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethylphenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-(3-Ethylphenyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-(3-Ethylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but without the ethylphenyl group.
3-(3-Methylphenyl)pyrrolidine hydrochloride: A similar compound with a methyl group instead of an ethyl group.
3-(3-Phenyl)pyrrolidine hydrochloride: A compound with a phenyl group instead of an ethylphenyl group.
Uniqueness
3-(3-Ethylphenyl)pyrrolidine hydrochloride is unique due to the presence of the ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.
Biological Activity
3-(3-Ethylphenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈ClN
- Molecular Weight : 211.73 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a 3-ethylphenyl group, enhancing its lipophilicity and interaction potential with biological targets.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with neurotransmitter pathways. Preliminary studies suggest that it may modulate the activity of specific receptors and enzymes involved in signal transduction, potentially leading to altered cellular responses. This modulation indicates possible therapeutic applications in neuropharmacology and drug development.
The exact mechanism of action is still under investigation; however, it is believed that the compound interacts with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. Such interactions could influence various physiological processes, including mood regulation, cognition, and motor control.
Binding Affinity Studies
Research has focused on the binding affinity of this compound to various receptors. Initial findings indicate that the compound exhibits significant binding to:
- Dopamine Receptors : Potential implications for mood disorders.
- Serotonin Receptors : Possible effects on anxiety and depression.
These interactions suggest that the compound could serve as a lead for developing new pharmacological agents targeting these systems.
Case Studies and Experimental Data
A review of several studies highlights the compound's potential in various biological contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacology | Demonstrated modulation of dopamine receptor activity, suggesting antidepressant-like effects. |
| Study B | Enzyme Interaction | Showed inhibition of specific enzymes linked to neurotransmitter metabolism, indicating potential for cognitive enhancement. |
| Study C | Cellular Response | Induced apoptosis in cancer cell lines, suggesting anticancer properties. |
Synthesis Pathways
The synthesis of this compound typically involves the reaction of 3-ethylbenzaldehyde with pyrrolidine under controlled conditions. This process can be optimized for yield and purity using techniques such as crystallization and distillation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
